molecular formula C14H16N2O4 B3461219 (5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B3461219
M. Wt: 276.29 g/mol
InChI Key: VMKKSMYXFDRFQN-YRNVUSSQSA-N
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Description

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its imidazolidine-2,4-dione core structure with a 2,4-diethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-diethoxybenzaldehyde with imidazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced imidazolidine derivatives.

    Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar ester functional group.

    Dioctyl terephthalate: Another plasticizer with comparable chemical properties.

Uniqueness

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-19-10-6-5-9(12(8-10)20-4-2)7-11-13(17)16-14(18)15-11/h5-8H,3-4H2,1-2H3,(H2,15,16,17,18)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKKSMYXFDRFQN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
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(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
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(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
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(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
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(5E)-5-[(2,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione

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